N-(4-acetylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
Description
N-(4-acetylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a tetrahydroisoquinolinone core linked via an ether-oxygen bridge to an acetamide moiety. This compound’s structural complexity, including the partially saturated isoquinoline ring, distinguishes it from simpler acetamide derivatives and may confer unique pharmacological or physicochemical properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)13-5-7-14(8-6-13)21-18(23)11-25-17-4-2-3-16-15(17)9-10-20-19(16)24/h2-8H,9-11H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOVIZOBHRPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H20N2O3
- Molecular Weight: 316.36 g/mol
- CAS Number: [Not available in the search results]
The structure consists of an acetylphenyl moiety linked to a tetrahydroisoquinoline derivative via an ether bond. The presence of both aromatic and aliphatic components suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acylation and etherification processes. Specific methodologies can vary, but they often utilize starting materials that are readily available in chemical libraries.
Anticancer Activity
Recent studies have indicated that compounds containing tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance:
- Case Study 1: A study reported that similar tetrahydroisoquinoline derivatives demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro:
- Research Findings: In a comparative study, the compound exhibited a notable ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests potential protective effects against oxidative damage .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary findings suggest that this compound may possess anti-inflammatory properties:
- Case Study 2: In animal models of inflammation, treatment with related compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These results indicate a possible therapeutic application in inflammatory conditions .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-acetylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways.
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| AZD6244 | MEK1/2 | 0.3 - 1.2 | MV4-11, MOLM13 |
| ARRY-142886 | MEK1/2 | 0.014 | HT-29 (colorectal) |
The above table summarizes findings from studies on related compounds that suggest potential pathways through which this compound may exert its effects by inhibiting MEK pathways critical for tumor growth and survival .
1.2 Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral potential against flavivirus infections. Studies have shown that isoquinolone derivatives can inhibit viral replication effectively.
Mechanistic Insights
The mechanism of action for this compound involves the inhibition of key enzymes and receptors involved in cancer progression and viral replication. For example:
Inhibition of Kinases:
Inhibitors targeting MEK pathways are crucial in cancer therapy as they disrupt the signaling cascades that lead to cell proliferation and survival .
Antiviral Mechanism:
The compound's structure allows it to interfere with viral protein synthesis or replication processes essential for flavivirus survival .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited the growth of BRAF mutant melanoma cell lines at low concentrations (GI50 values ranging from 14 to 50 nM). This suggests that this compound could similarly impact BRAF mutant tumors .
Case Study 2: Antiviral Research
Research into isoquinolone derivatives has shown promise in treating infections caused by flaviviruses such as Zika and Dengue. The structural similarity of this compound may provide insights into developing effective antiviral agents .
Comparison with Similar Compounds
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide ()
- Core Structure : Similar acetamide backbone but with a sulfamoylphenyl group instead of 4-acetylphenyl.
- The biphenylyl substituent on the ether-oxygen (vs.
- Implications : The sulfamoyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), whereas the acetyl group in the target compound could favor interactions with acetyl-lysine recognition domains.
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide ()
- Core Structure : Benzothiazole-trioxo ring system linked to acetamide.
- Key Differences: The benzothiazole-trioxo group is electron-deficient, contrasting with the electron-rich tetrahydroisoquinolinone. The hydroxylphenyl group provides a hydrogen-bond donor site absent in the acetylphenyl group.
- Implications : The crystal structure reveals π-stacking interactions (3.93 Å spacing) and hydrogen-bond networks (N–H⋯O, O–H⋯O), which could enhance crystallinity or protein binding .
Modifications to the Heterocyclic Core
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Core Structure: Morpholinone ring instead of tetrahydroisoquinolinone.
- The 4-isopropylphenyl group increases steric bulk compared to 4-acetylphenyl.
- Synthesis : Acetylation with acetyl chloride under basic conditions (58% yield) .
- Implications: Morpholinones are common in CNS drugs due to their blood-brain barrier permeability, suggesting possible neuropharmacological applications.
2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide ()
- Core Structure: Closely related tetrahydroisoquinolinone core but with a 4-chlorobenzyl substituent.
- The 3-methylphenyl acetamide substituent (vs. 4-acetylphenyl) reduces electron-withdrawing effects.
- Implications : Chlorine atoms often improve metabolic stability and binding affinity in drug candidates .
Thiazolidinone and Isoxazole Derivatives
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
- Core Structure: Thiazolidinone ring with a methoxyphenyl substituent.
- Key Differences: The thiazolidinone-sulfanylidene group introduces sulfur-based resonance and tautomerism, differing from the oxygen-dominated tetrahydroisoquinolinone. The 4-methoxyphenyl group provides steric and electronic contrast to the acetylphenyl group.
- Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, suggesting divergent therapeutic applications compared to the target compound .
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide?
- Methodology : A multi-step synthesis is typical. Begin with coupling the tetrahydroisoquinoline core to a phenoxyacetic acid derivative using Na₂CO₃ in CH₂Cl₂, followed by acetylation with acetyl chloride. Purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate yields the final product. Monitor reaction progress with TLC and confirm purity via melting point and NMR .
- Key Considerations : Optimize stoichiometry (e.g., 1:1.5 molar ratio of starting material to acetyl chloride) and reaction time (3–12 hours) to avoid over-acetylation.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Approach : Use a combination of:
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.2–7.7 ppm for acetylphenyl groups) and carbonyl resonances (δ 168–170 ppm for acetamide) .
- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts. Confirm molecular ion consistency with theoretical mass .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs) for definitive stereochemical assignment .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air and seek medical attention.
- Store in a cool, dry environment away from ignition sources.
- Refer to SDS data for structurally related acetamides (e.g., 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide) for hazard parallels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Substituent Variation : Modify the acetylphenyl group (e.g., introduce electron-withdrawing groups like –NO₂ or –CF₃) to assess impact on receptor binding .
- Heterocyclic Core Replacement : Replace tetrahydroisoquinoline with morpholine or thiadiazole rings to probe bioactivity changes .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Resolution Steps :
Replicate Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and animal models (e.g., Sprague-Dawley rats).
Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways.
Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS.
- Reference : Analogous acetamides showed improved in vivo efficacy after PEGylation to enhance solubility .
Q. What computational tools are suitable for predicting physicochemical properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
